

# DM21: Application Notes and Protocols for Studying Noncovalent Interactions

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: DM21

Cat. No.: B13910615

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**DM21**, a deep learning-based density functional, represents a significant advancement in the accurate computation of electronic structure.<sup>[1][2]</sup> Developed by DeepMind, this neural network functional is designed to approximate the exchange-correlation energy in Density Functional Theory (DFT), overcoming some of the systemic errors found in traditional functionals, particularly in systems with fractional electron character.<sup>[1][2][3]</sup> Its demonstrated high accuracy on benchmark datasets like GMTKN55 makes it a promising tool for studying noncovalent interactions, which are critical in fields ranging from materials science to drug discovery.<sup>[1][3]</sup>

These application notes provide an overview of **DM21**'s performance, protocols for its use in studying noncovalent interactions via the PySCF software package, and visualizations to aid in understanding its application.

## Performance of DM21 for Noncovalent Interactions

**DM21** has shown competitive performance against a range of established DFT functionals in the GMTKN55 benchmark, a comprehensive database for general main group thermochemistry, kinetics, and noncovalent interactions.<sup>[1][3]</sup> The following table summarizes the mean absolute error (MAE) of **DM21** in comparison to other functionals on the GMTKN55 benchmark.

Functional	Mean Absolute Error (kcal/mol) on GMTKN55
DM21	1.5[1]
SCAN	3.6[1]
revPBE:D3(BJ)	Competitive with DM21[3]
PW6B95:D3(0)	Competitive with DM21[3]
DSD-PBEP86:D3(BJ) (Double Hybrid)	Outperforms DM21[3]

Note: Lower MAE values indicate higher accuracy. The D3 dispersion correction is often used with traditional functionals to improve their description of noncovalent interactions.

## Experimental Protocols

The following protocols outline the general steps for utilizing **DM21** to study noncovalent interactions using the PySCF quantum chemistry software package.

### Protocol 1: Single-Point Energy Calculation of a Noncovalent Complex

This protocol describes how to calculate the interaction energy of a molecular complex bound by noncovalent forces.

#### 1. Installation and Setup:

- Ensure PySCF is installed.
- Install the **DM21** extension for PySCF from the official DeepMind GitHub repository.

#### 2. Define the Molecular Geometry:

- Create a Python script.
- Import the necessary libraries from PySCF and the **DM21** extension.

- Define the molecular geometry of the entire complex in Cartesian coordinates. The geometry can be read from a file (e.g., XYZ or MOL file) or defined directly in the script.

### 3. Perform the DFT Calculation for the Complex:

- Create a molecule object in PySCF using the defined geometry.
- Set up the DFT calculation object, specifying the **DM21** functional.
- Run the self-consistent field (SCF) calculation to obtain the total energy of the complex.

### 4. Perform DFT Calculations for Monomers:

- Repeat step 3 for each individual monomer of the complex, using the same atomic coordinates as in the complex to avoid geometry-related errors (this is known as the counterpoise correction basis set superposition error mitigation strategy).

### 5. Calculate the Interaction Energy:

- The interaction energy (IE) is calculated as:
  - $IE = E_{\text{complex}} - (E_{\text{monomer1}} + E_{\text{monomer2}} + \dots)$

Example Python (PySCF) Snippet:

## Protocol 2: Geometry Optimization of a Noncovalent Complex

This protocol is for finding the minimum energy structure of a noncovalent complex.

### 1. Installation and Setup:

- As in Protocol 1.

### 2. Define the Initial Molecular Geometry:

- Define an initial guess for the geometry of the complex. The accuracy of the initial guess can affect the convergence of the optimization.

### 3. Perform the Geometry Optimization:

- Create a molecule object and a DFT calculation object as in Protocol 1.
- Use the optimizer function from PySCF to perform the geometry optimization. This will iteratively update the geometry to find the structure with the lowest energy.

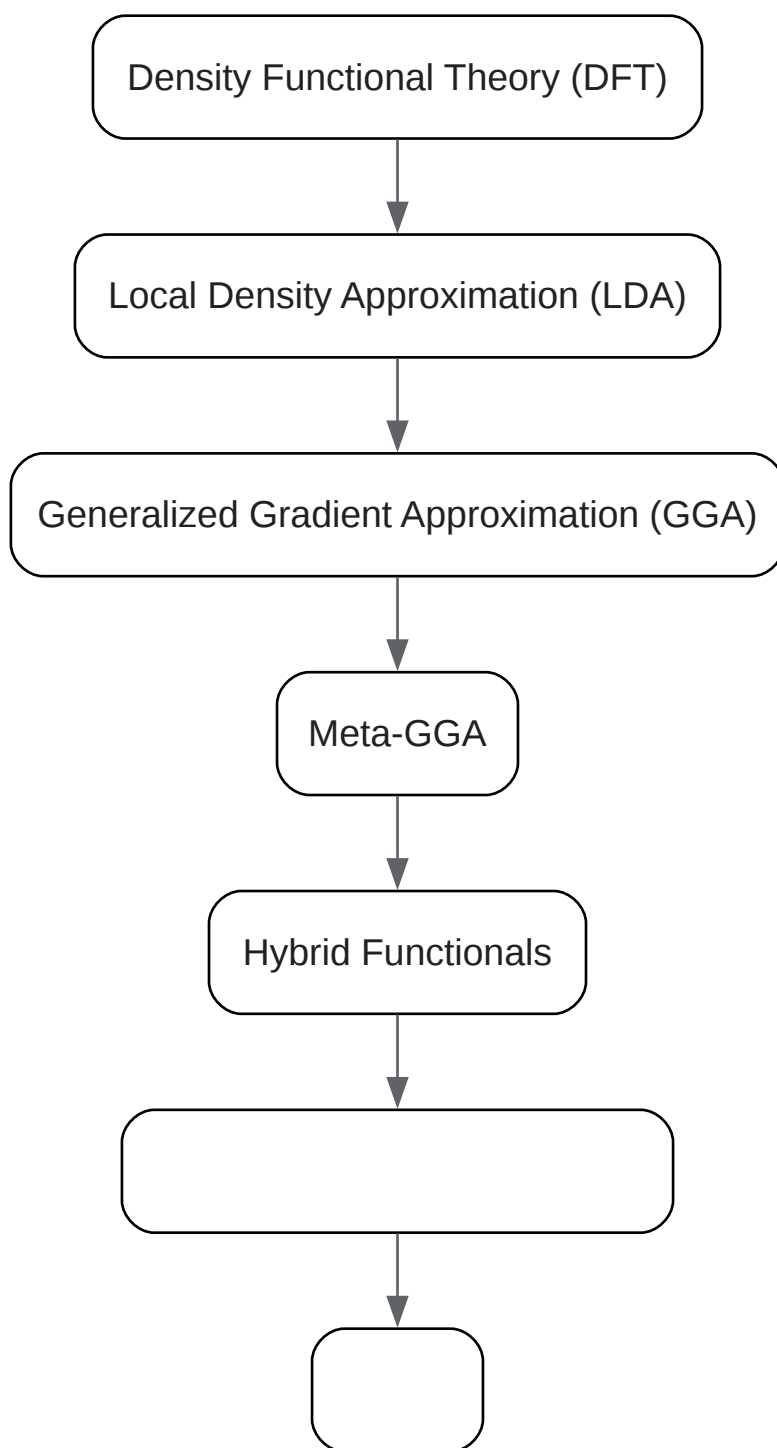
### 4. Analyze the Optimized Geometry:

- The optimized geometry provides insights into the preferred orientation and intermolecular distances of the noncovalent complex.

## Visualizations

### DM21 in the DFT Landscape

The following diagram illustrates the position of **DM21** within the hierarchy of Density Functional Theory methods.

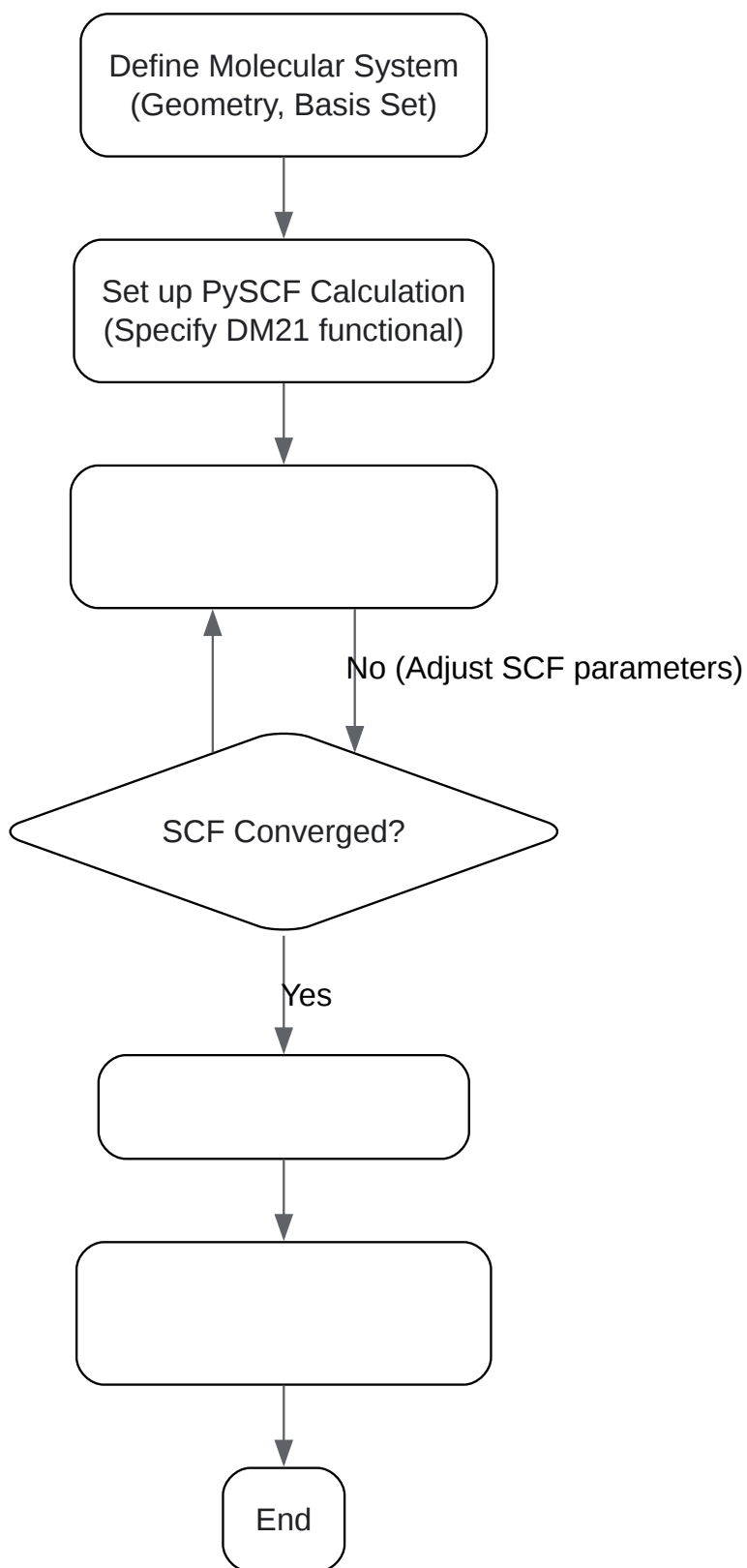


[Click to download full resolution via product page](#)

Caption: Hierarchy of DFT functionals, with **DM21** as a machine-learned functional.

## Workflow for a **DM21** Calculation

This diagram outlines the typical computational workflow for a noncovalent interaction study using **DM21**.



[Click to download full resolution via product page](#)

Caption: Computational workflow for a **DM21** calculation in PySCF.

## Considerations and Limitations

- **SCF Convergence:** While powerful, **DM21** can sometimes present challenges in achieving self-consistent field (SCF) convergence, particularly for systems containing transition metals. [4] Users may need to employ advanced SCF convergence algorithms available in PySCF.
- **Computational Cost:** As a neural network-based functional, **DM21** calculations may be more computationally demanding than traditional functionals.
- **Availability:** **DM21** is available as an extension to the PySCF programming framework.[1]

## Conclusion

**DM21** offers a highly accurate and promising approach for the computational study of noncovalent interactions. Its ability to overcome some of the inherent limitations of traditional DFT functionals makes it a valuable tool for researchers in chemistry, materials science, and drug development. By following the outlined protocols, researchers can leverage the power of **DM21** to gain deeper insights into the nature and strength of noncovalent bonds in their systems of interest.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]
- 2. Simulating matter on the quantum scale with AI - Google DeepMind [deepmind.google]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]

- To cite this document: BenchChem. [DM21: Application Notes and Protocols for Studying Noncovalent Interactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13910615#dm21-for-studying-noncovalent-interactions]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)